Gepirone

Catalog No.
S528825
CAS No.
83928-76-1
M.F
C19H29N5O2
M. Wt
359.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gepirone

CAS Number

83928-76-1

Product Name

Gepirone

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3

InChI Key

QOIGKGMMAGJZNZ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C

Solubility

Soluble in DMSO

Synonyms

4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione, BMY 13805, BMY-13805, gepirone, gepirone monohydrochloride, MJ 13805, MJ 13805-1, MJ-13805

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C

Description

The exact mass of the compound Gepirone is 359.2321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action

Gepirone is classified as a selective serotonin 5-HT1A receptor agonist. This means it binds specifically to a subtype of serotonin receptors known as 5-HT1A receptors, leading to increased activity in these receptors. 5-HT1A receptors are involved in various functions, including mood regulation, anxiety, and sleep. By activating these receptors, Gepirone may help to alleviate symptoms of anxiety [].

Source

[] Psychopharmacology Bulletin (1995). Volume 31(4), 709-714. "[A comparison of the efficacy and safety of nefazodone, gepirone, and fluoxetine in the treatment of major depression]"()

Research on Gepirone for Anxiety Disorders

Several research studies have investigated the effectiveness of Gepirone in treating anxiety disorders, particularly generalized anxiety disorder (GAD). These studies have shown promising results, suggesting that Gepirone may be an effective and well-tolerated treatment option for GAD [].

Advantages of Gepirone

Compared to some other medications used to treat anxiety, Gepirone may offer certain advantages. For instance, it appears to have a lower risk of dependence and abuse compared to benzodiazepines, a commonly prescribed class of anxiety medications []. Additionally, Gepirone does not seem to significantly impair cognitive function, which can be a side effect of some other anti-anxiety medications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

359.2321

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JW5Y7B8Z18

Related CAS

83928-66-9 (mono-hydrochloride)

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX19 - Gepirone

Other CAS

83928-76-1

Wikipedia

Gepirone

Dates

Modify: 2023-08-15
1: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 May;27(4):265-84. PubMed PMID: 16082427.
2: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Apr;27(3):193-219. PubMed PMID: 15834452.
3: Almási J, Rihmer Z. [Review of antidepressants from the TCAs to the third generation drugs]. Neuropsychopharmacol Hung. 2004 Dec;6(4):185-94. Review. Hungarian. PubMed PMID: 15825674.
4: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Nov;26(9):723-53. PubMed PMID: 15632957.
5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Mar;26(2):129-61. PubMed PMID: 15071612.
6: Caccia S. Metabolism of the newest antidepressants: comparisons with related predecessors. IDrugs. 2004 Feb;7(2):143-50. Review. PubMed PMID: 15057659.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jan-Feb;26(1):53-84. Review. PubMed PMID: 14988742.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2002 Dec;24(10):703-29. PubMed PMID: 12616965.
9: Gu CH, Grant DJ. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. J Pharm Sci. 2001 Sep;90(9):1277-87. PubMed PMID: 11745780.
10: Canto-de-Souza A, Nunes de Souza RL, Pelá IR, Graeff FG. Involvement of the midbrain periaqueductal gray 5-HT1A receptors in social conflict induced analgesia in mice. Eur J Pharmacol. 1998 Mar 26;345(3):253-6. PubMed PMID: 9592023.
11: Dursun SM, Handley SL. The effects of alpha 2-adrenoceptor antagonists on the inhibition of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced head shakes by 5-HT1A receptor agonists in the mouse. Br J Pharmacol. 1993 Aug;109(4):1046-52. PubMed PMID: 8104640; PubMed Central PMCID: PMC2175745.
12: Amsterdam JD. Gepirone, a selective serotonin (5HT1A) partial agonist in the treatment of major depression. Prog Neuropsychopharmacol Biol Psychiatry. 1992 May;16(3):271-80. PubMed PMID: 1350353.
13: Yevich JP, Eison MS, Eison AS, Taylor DP, Yocca FD, VanderMaelen CP, Riblet LA, Robinson DS, Roberts DL, Temple DL. Gepirone hydrochloride: preclinical pharmacology and recent clinical findings. Prog Clin Biol Res. 1990;361:443-51. Review. PubMed PMID: 1981261.
14: Behme RJ, Brooke D, Farney RF, Kensler TT. Characterization of polymorphism of gepirone hydrochloride. J Pharm Sci. 1985 Oct;74(10):1041-6. PubMed PMID: 4078700.

Explore Compound Types